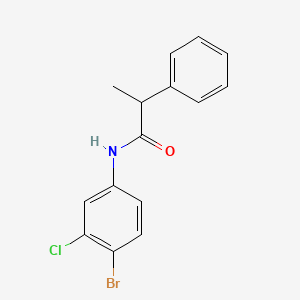
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide is an organic compound characterized by the presence of bromine, chlorine, and phenyl groups attached to a propanamide backbone
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide typically involves the reaction of 4-bromo-3-chloroaniline with 2-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide
- N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10(11-5-3-2-4-6-11)15(19)18-12-7-8-13(16)14(17)9-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGRDGDZXSCURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-(PROP-2-EN-1-YL)PHENOL](/img/structure/B4058077.png)
![1,3-DIETHYL 4-HYDROXY-4-METHYL-2-[4-(METHYLSULFANYL)PHENYL]-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B4058082.png)

![N-ethyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B4058105.png)
![5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4058112.png)
![5-(phenoxymethyl)-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4058121.png)

![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)
![1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4058143.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B4058150.png)
![(5E)-3-ethyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)
![BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-[5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL]-](/img/structure/B4058172.png)
![N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)
